molecular formula C26H29NO5S2 B5909541 (5Z)-5-(3-ethoxy-4-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(3-ethoxy-4-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5909541
M. Wt: 499.6 g/mol
InChI Key: ZNQALSWYTRLMCH-ULJHMMPZSA-N
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Description

(5Z)-5-(3-ethoxy-4-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes multiple functional groups such as ethoxy, methoxy, and thiazolidinone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3-ethoxy-4-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to condensation reactions, etherification, and cyclization to form the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may also be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(3-ethoxy-4-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for controlling the reaction pathways and obtaining the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-(3-ethoxy-4-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its pharmacological properties and therapeutic potential.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising candidate for treating various diseases, including cancer and inflammatory disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance, including durability, flexibility, and resistance to environmental factors.

Mechanism of Action

The mechanism of action of (5Z)-5-(3-ethoxy-4-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-(3-ethoxy-4-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in various applications, from synthetic chemistry to medicinal research, highlights its significance in scientific advancements.

Properties

IUPAC Name

(5Z)-5-[[3-ethoxy-4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO5S2/c1-5-8-18-9-11-20(22(15-18)29-4)31-13-14-32-21-12-10-19(16-23(21)30-7-3)17-24-25(28)27(6-2)26(33)34-24/h5,9-12,15-17H,1,6-8,13-14H2,2-4H3/b24-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQALSWYTRLMCH-ULJHMMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OCCOC3=C(C=C(C=C3)CC=C)OC)OCC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCCOC3=C(C=C(C=C3)CC=C)OC)OCC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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